molecular formula C7H8FNO2 B13005065 5-Fluoro-6-methylpicolinaldehyde hydrate

5-Fluoro-6-methylpicolinaldehyde hydrate

Cat. No.: B13005065
M. Wt: 157.14 g/mol
InChI Key: PMTFPLBRKYJQRG-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpicolinaldehyde hydrate is a chemical compound with the molecular formula C7H6FNO. It is a derivative of picolinaldehyde, where the hydrogen atom at the 5th position is replaced by a fluorine atom and the hydrogen atom at the 6th position is replaced by a methyl group. This compound is often used in various chemical reactions and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methylpicolinaldehyde hydrate typically involves the fluorination of 6-methylpicolinaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methylpicolinaldehyde hydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-6-methylpicolinaldehyde hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methylpicolinaldehyde hydrate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophiles, making it a useful reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropicolinaldehyde
  • 6-Methylpicolinaldehyde
  • 5-Fluoro-2-pyridinecarbaldehyde

Uniqueness

5-Fluoro-6-methylpicolinaldehyde hydrate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

5-fluoro-6-methylpyridine-2-carbaldehyde;hydrate

InChI

InChI=1S/C7H6FNO.H2O/c1-5-7(8)3-2-6(4-10)9-5;/h2-4H,1H3;1H2

InChI Key

PMTFPLBRKYJQRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C=O)F.O

Origin of Product

United States

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